tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate
Description
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is a synthetic ester derivative featuring a phenylacetate backbone with a tert-butyl ester group and a 2-aminoethyl substituent at the para position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structural analogs—tert-butyl-substituted phenylacetates with varying para substituents—are well-documented.
Properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIKWRJLCDJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563906 | |
| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-20-3 | |
| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate typically involves the esterification of 4-(2-aminoethyl)phenylacetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-donating groups (e.g., N(CH₃)₂) enhance nucleophilic reactivity, leading to higher yields (95%) compared to electron-withdrawing groups (e.g., CF₃, 77%) .
- Steric hindrance from bulky substituents (e.g., tert-butyl) reduces yields (71% for tert-Butyl 2-(4-(tert-butyl)phenyl)acetate) .
Aminoethyl vs. Aminophenyl Substituents
- tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8): Features a direct amino group on the phenyl ring. This compound is utilized in peptide synthesis and enzyme inhibition studies due to its ability to form hydrogen bonds .
Reactivity and Stability
- Bromomethyl Derivative : tert-Butyl 2-(4-(bromomethyl)phenyl)acetate (CAS 77292-91-2) is a key intermediate for further functionalization (e.g., nucleophilic substitution), highlighting the versatility of tert-butyl esters in multi-step syntheses .
- Hydrolytic Stability : The tert-butyl group confers resistance to hydrolysis under basic conditions, whereas esters with electron-withdrawing substituents (e.g., Cl, CF₃) exhibit slower hydrolysis rates due to reduced electrophilicity .
Crystallographic and Structural Insights
- tert-Butyl 2-(4-nitrophenoxy)acetate: Exhibits π-π stacking between aromatic rings (centroid distance: 3.68 Å) and weak C–H···O hydrogen bonds, which stabilize the crystal lattice. The nitro group introduces planarity, influencing packing efficiency .
- tert-Butyl 2-methyl-2-(4-nitrobenzoyl)propanoate: Structural studies reveal distorted tetrahedral geometry at the carbonyl carbon, with bond lengths consistent with resonance stabilization of the ester group .
Biological Activity
Tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes a tert-butyl group, an acetate moiety, and an aminoethyl-substituted phenyl group. Its molecular formula is C${12}$H${17}$N O$_{2}$, and it has a molecular weight of approximately 207.27 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, which can improve membrane permeability and influence the compound's interaction with biological targets. The aminoethyl substituent is also significant as it can participate in hydrogen bonding and ionic interactions with various biological molecules.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C${12}$H${17}$N O$_{2}$ |
| Molecular Weight | 207.27 g/mol |
| Key Functional Groups | Tert-butyl, acetate, aminoethyl |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Similar compounds have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate efficacy against various pathogens.
The exact mechanism of action for this compound remains to be fully elucidated; however, studies on structurally similar compounds suggest several possible pathways:
- Inhibition of Cell Wall Synthesis : Many antimicrobial agents disrupt the synthesis of bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity : Compounds with hydrophobic groups can integrate into bacterial membranes, compromising their integrity.
- Interference with Metabolic Pathways : The amino group may interact with specific enzymes or receptors involved in metabolic processes.
Case Studies
- Antibacterial Activity : A study on derivatives of similar compounds indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL . This suggests that this compound could exhibit comparable activity.
- Antifungal Properties : Research on related compounds has demonstrated antifungal activity against resistant strains of Candida albicans, with MIC values reported between 4–16 μg/mL . This highlights the potential for developing antifungal therapies based on this compound's structure.
- Chlamydial Infections : Investigations into antichlamydial activity have shown that certain derivatives can reduce chlamydial inclusion numbers significantly in infected cells, indicating a promising avenue for further research .
Table 2: Summary of Biological Activities
Future Directions
The pharmacological potential of this compound requires further investigation to establish its efficacy and safety profile. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic effectiveness and toxicity in living organisms.
- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.
- Structural Modifications : To optimize its biological activity and reduce potential side effects.
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate, and what reaction conditions are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via esterification of 2-(4-(2-aminoethyl)phenyl)acetic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include anhydrous conditions, controlled temperature (60–80°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Purification often involves column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) .
Q. How is the structural integrity of this compound confirmed in research settings?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl δ ~1.4 ppm, aromatic protons δ ~7.2–7.4 ppm).
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related tert-butyl esters (e.g., triclinic crystal system with unit cell parameters a = 8.3154 Å, b = 12.5589 Å, c = 13.9410 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What are the primary research applications of this compound in pharmaceutical development?
- Methodological Answer : It serves as a versatile intermediate for:
- Drug Synthesis : Functionalization via coupling reactions (e.g., amidation, Suzuki-Miyaura cross-coupling) to introduce bioactive moieties.
- Prodrug Design : The tert-butyl ester enhances lipophilicity, improving membrane permeability, while the aminoethyl group enables conjugation with targeting ligands .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
- Reaction Path Searches : Identify energy barriers for esterification or deprotection steps.
- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on yield.
- Machine Learning : Training datasets on similar tert-butyl esters can predict optimal catalysts (e.g., Lewis acids like ZnCl₂) .
Q. What methodologies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra.
- 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to confirm connectivity (e.g., distinguishing regioisomers).
- Independent Validation : Cross-check with alternative techniques (e.g., IR for carbonyl confirmation at ~1720 cm⁻¹) .
Q. What strategies assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Kinetic Analysis : Arrhenius plots predict shelf-life at 25°C.
- pH Stability : Test in buffered solutions (pH 1–12) to identify labile groups (e.g., ester hydrolysis under basic conditions) .
Q. How does the tert-butyl group influence reactivity in multi-step syntheses?
- Methodological Answer :
- Steric Protection : Shielding the ester carbonyl reduces nucleophilic attack during coupling reactions.
- Deprotection Strategies : Use TFA or HCl/dioxane for selective removal without disrupting the aminoethyl group.
- Comparative Studies : Replace with methyl/ethyl esters to evaluate steric/electronic effects on reaction rates .
Q. What experimental approaches study interactions between tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate and biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
